molecular formula C9H17NO4 B116027 Isopropoxycarbonyl-l-valine CAS No. 140923-27-9

Isopropoxycarbonyl-l-valine

Cat. No.: B116027
CAS No.: 140923-27-9
M. Wt: 203.24 g/mol
InChI Key: BOEQBJGCRDSQAI-ZETCQYMHSA-N
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Description

Isopropoxycarbonyl-l-valine, also known as (S)-2-((Isopropoxycarbonyl)amino)-3-methylbutanoic acid, is a derivative of the amino acid l-valine. It is characterized by the presence of an isopropoxycarbonyl group attached to the amino group of l-valine. This compound is primarily used in the synthesis of small peptides and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropoxycarbonyl-l-valine can be synthesized through the reaction of l-valine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

L-Valine+Isopropyl chloroformateThis compound\text{L-Valine} + \text{Isopropyl chloroformate} \rightarrow \text{this compound} L-Valine+Isopropyl chloroformate→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding carbonyl compounds.

    Reduction: The compound can be reduced to yield l-valine and isopropanol.

    Substitution: Nucleophilic substitution reactions can occur at the isopropoxycarbonyl group, replacing the isopropoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

Isopropoxycarbonyl-l-valine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-isopropoxycarbonyl-l-valine-OH
  • L-(S)-valifenalate

Comparison: Isopropoxycarbonyl-l-valine is unique due to its specific isopropoxycarbonyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers advantages in terms of stability and ease of synthesis. Its derivatives are also valuable intermediates in the synthesis of more complex molecules .

Properties

IUPAC Name

(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEQBJGCRDSQAI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288470
Record name N-[(1-Methylethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140923-27-9
Record name N-[(1-Methylethoxy)carbonyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140923-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1-Methylethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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